

# Technical Guide: Physical and Chemical Properties of 1,1-Dichloro-2-ethoxycyclopropane

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## Compound of Interest

Compound Name: 1,1-Dichloro-2-ethoxycyclopropane

Cat. No.: B1294696

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1,1-Dichloro-2-ethoxycyclopropane** (CAS No. 7363-99-7). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide includes a summary of its physical characteristics, a detailed experimental protocol for a representative synthesis, and a visualization of the synthetic workflow.

## Introduction

**1,1-Dichloro-2-ethoxycyclopropane** is a halogenated cyclopropane derivative. The unique strained three-membered ring and the presence of both chloro and ethoxy functional groups make it an interesting building block in organic synthesis. Its reactivity and potential as a precursor for more complex molecules are of significant interest in the development of novel chemical entities. This guide aims to consolidate the available data on its physical properties and provide a practical synthetic methodology.

## Physical Properties

A summary of the key physical properties of **1,1-Dichloro-2-ethoxycyclopropane** is presented in the table below. It is important to note that while some data is available for the specific compound, other values are estimated based on closely related analogs due to a lack of publicly available experimental data for this specific molecule.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>8</sub> Cl <sub>2</sub> O	-
Molecular Weight	155.02 g/mol	-
Boiling Point	172.1 °C (at 760 mmHg)	[cite: ]
Flash Point	64.9 °C	[cite: ]
Density (estimated)	~1.15 g/cm <sup>3</sup>	Based on 1,1-dichloro-2-ethyl-2-methylcyclopropane
Refractive Index (estimated)	~1.551	Based on 1,1-dichloro-2-phenylcyclopropane

## Experimental Protocols

### Synthesis of 1,1-Dichloro-2-ethoxycyclopropane via Dichlorocyclopropanation

The most common method for the synthesis of 1,1-dichlorocyclopropanes is the addition of dichlorocarbene to an olefin. Dichlorocarbene is a reactive intermediate that can be generated in situ from chloroform and a strong base, often under phase-transfer catalysis conditions. The following is a representative experimental protocol for the synthesis of **1,1-Dichloro-2-ethoxycyclopropane** from ethyl vinyl ether.

Materials:

- Ethyl vinyl ether
- Chloroform (CHCl<sub>3</sub>)
- 50% aqueous sodium hydroxide (NaOH) solution

- Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or other suitable organic solvent
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Distilled water

Equipment:

- Round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

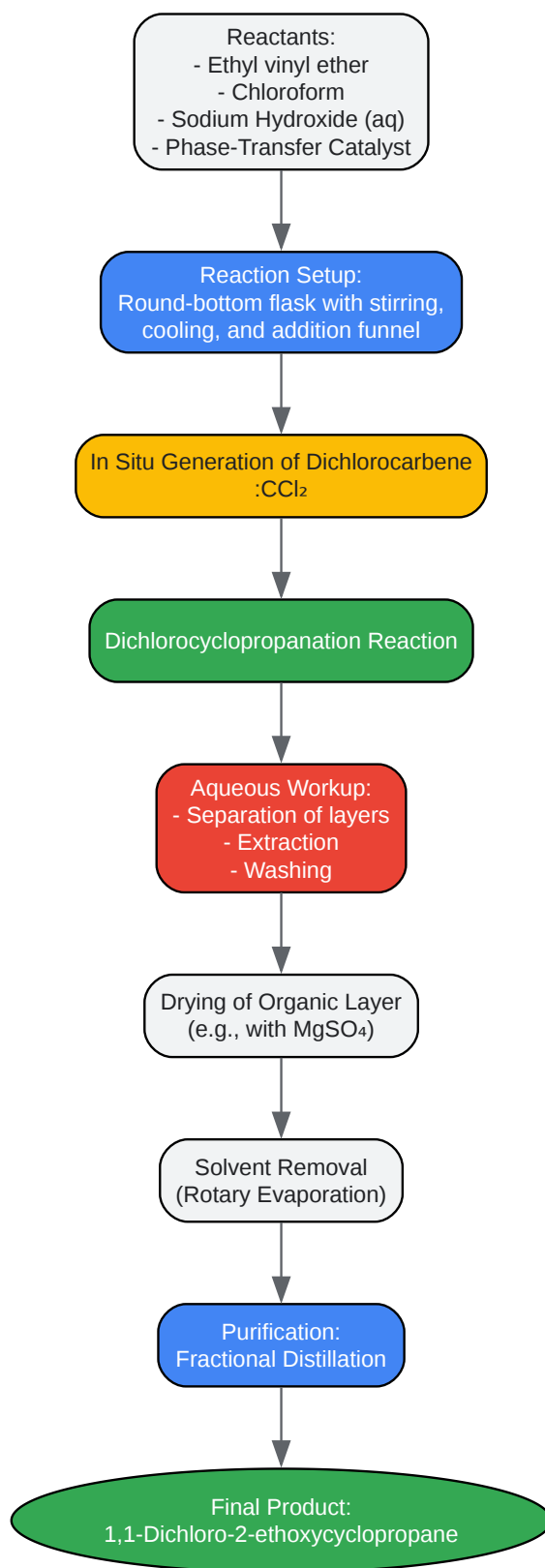
Procedure:

- In a round-bottom flask, a solution of ethyl vinyl ether in the chosen organic solvent is prepared.
- A catalytic amount of the phase-transfer catalyst (e.g., BTEAC) is added to the flask.
- The flask is cooled in an ice-water bath, and the 50% aqueous sodium hydroxide solution is added slowly with vigorous stirring.
- Chloroform is then added dropwise from the dropping funnel over a period of time, maintaining the reaction temperature below a specified limit (typically 0-10 °C) to control the exothermic reaction.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

- Upon completion, the reaction mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted with additional portions of the organic solvent.
- The combined organic layers are washed with distilled water to remove any remaining base and salts.
- The organic layer is then dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).
- The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
- The crude product is purified by fractional distillation under reduced pressure to yield pure **1,1-Dichloro-2-ethoxycyclopropane**.

## Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of **1,1-Dichloro-2-ethoxycyclopropane** via phase-transfer catalyzed dichlorocyclopropanation.



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Caption: Synthetic workflow for **1,1-Dichloro-2-ethoxycyclopropane**.

## Safety Information

**1,1-Dichloro-2-ethoxycyclopropane** is a chemical that should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

## Conclusion

This technical guide provides a summary of the currently available physical property data for **1,1-Dichloro-2-ethoxycyclopropane** and a detailed, representative experimental protocol for its synthesis. The provided information is intended to be a valuable starting point for researchers and professionals working with this compound. Further experimental studies are warranted to determine the missing physical properties with high accuracy.

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